3-(3-Aminopropyl)oxolan-2-one hydrochloride
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Overview
Description
3-(3-Aminopropyl)oxolan-2-one hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . It is a hydrochloride salt form of 3-(3-aminopropyl)oxolan-2-one, which is a derivative of oxolane. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)oxolan-2-one hydrochloride typically involves the reaction of 3-aminopropylamine with oxolane-2-one under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
3-aminopropylamine+oxolane-2-one+HCl→3-(3-Aminopropyl)oxolan-2-one hydrochloride
The reaction conditions include maintaining a temperature range of 25-30°C and stirring the reaction mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or recrystallization techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)oxolan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3-(3-Aminopropyl)oxolan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)oxolan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Aminopropyl)oxolan-2-one
- 3-(3-Aminopropyl)tetrahydrofuran-2-one
- 3-(3-Aminopropyl)butyrolactone
Uniqueness
3-(3-Aminopropyl)oxolan-2-one hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and an oxolane ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
3-(3-aminopropyl)oxolan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-4-1-2-6-3-5-10-7(6)9;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMUAAILXYDVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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